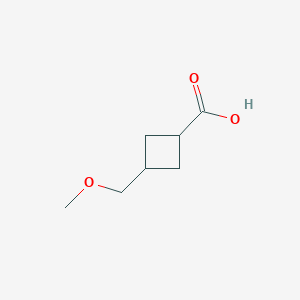
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one, also known as BMPP, is a low-volatility, high-boiling, non-volatile, and thermally stable compound. It has been studied extensively for its potential uses in various scientific applications, including synthesis of drugs, as an additive in cosmetics, and as a catalyst in chemical reactions. BMPP has also been studied for its potential biological and physiological effects on humans and animals.
Applications De Recherche Scientifique
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. This compound has been used as an additive in cosmetics, as a catalyst in chemical reactions, and as a drug synthesis agent. This compound has also been studied for its potential biological and physiological effects on humans and animals.
Mécanisme D'action
Target of Action
It is known that chalcones, a class of compounds to which this compound belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . They may act as inhibitors or activators of their target proteins, depending on the specific context .
Biochemical Pathways
Chalcones have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Result of Action
Chalcones have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its low volatility, high boiling point, and thermally stable properties. This compound is also non-toxic and non-irritating, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility, which can make it difficult to dissolve in organic solvents.
Orientations Futures
The potential future directions for (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis, cosmetics, and chemical reactions. Additionally, further research should be done to determine the optimal concentrations and durations of this compound exposure to maximize its beneficial effects. Finally, research should be done to determine the safety and efficacy of this compound in humans and animals.
Méthodes De Synthèse
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one can be synthesized by a number of methods, including the Grignard reaction, Wittig reaction, and the Ullmann reaction. The Grignard reaction involves the reaction of a Grignard reagent, such as magnesium or zinc, with an organic halide to form a substituted alkene. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to produce an alkene. The Ullmann reaction involves the reaction of an aryl halide with an organometallic compound, such as a Grignard reagent, to produce an aryl ether. All of these methods have been used to synthesize this compound.
Propriétés
IUPAC Name |
(E)-1,3-bis(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPAQMKLQXTEO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)


![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)



